molecular formula C39H52ClN3O3 B12747163 Chlorpheniramine, ibuprofen and pseudoephedrine CAS No. 956596-08-0

Chlorpheniramine, ibuprofen and pseudoephedrine

Cat. No.: B12747163
CAS No.: 956596-08-0
M. Wt: 646.3 g/mol
InChI Key: XVXGWWOWCFLBRO-WGZMRZIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Advil Allergy Sinus is a combination medication used to relieve symptoms associated with allergies and the common cold. It contains three active ingredients: chlorpheniramine maleate, ibuprofen, and pseudoephedrine hydrochloride. Chlorpheniramine maleate is an antihistamine that reduces the effects of natural histamine in the body, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces hormones causing inflammation and pain, and pseudoephedrine hydrochloride is a decongestant that shrinks blood vessels in the nasal passages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Chlorpheniramine Maleate: Undergoes substitution reactions due to the presence of the pyridine ring.

    Ibuprofen: Can undergo oxidation and reduction reactions, as well as esterification and amidation.

    Pseudoephedrine Hydrochloride: Undergoes oxidation and reduction reactions, and can be converted to methamphetamine through reductive amination (illegal and highly regulated).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products

    Chlorpheniramine Maleate: Substitution products on the pyridine ring.

    Ibuprofen: Oxidation products include carboxylic acids and alcohols.

    Pseudoephedrine Hydrochloride: Reduction products include methamphetamine (illegal).

Scientific Research Applications

Advil Allergy Sinus has various applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactions of antihistamines, NSAIDs, and decongestants.

    Biology: Studied for its effects on histamine receptors, inflammation pathways, and adrenergic receptors.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergy and cold symptoms.

    Industry: Used in the development of over-the-counter medications for allergy and cold relief

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Advil Allergy Sinus is unique due to its combination of three active ingredients, providing comprehensive relief from multiple symptoms associated with allergies and the common cold. This combination is particularly effective in reducing inflammation, pain, and nasal congestion simultaneously .

Properties

CAS No.

956596-08-0

Molecular Formula

C39H52ClN3O3

Molecular Weight

646.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C16H19ClN2.C13H18O2.C10H15NO/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-9,11,15H,10,12H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;;8-,10+/m..0/s1

InChI Key

XVXGWWOWCFLBRO-WGZMRZIQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.